Methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate
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Overview
Description
Methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a cycloheptylcarbamoyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, methyl benzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position, yielding methyl 3-nitrobenzoate.
Amidation: The nitro compound is then reacted with cycloheptylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the cycloheptylcarbamoyl derivative.
Esterification: Finally, the product is purified and the ester group is confirmed through standard esterification techniques.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in Methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate can undergo reduction to form the corresponding amine derivative.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrochloric acid or sodium hydroxide for ester hydrolysis.
Substitution: Sodium methoxide or other strong bases for nucleophilic substitution.
Major Products:
Reduction: Methyl 3-(cycloheptylcarbamoyl)-5-aminobenzoate.
Hydrolysis: 3-(cycloheptylcarbamoyl)-5-nitrobenzoic acid.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use in the development of bioactive compounds and pharmaceuticals.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a drug candidate due to its unique structural features.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate is largely dependent on its functional groups:
Nitro Group: Can act as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Cycloheptylcarbamoyl Group: May interact with biological targets through hydrogen bonding and hydrophobic interactions.
Methyl Ester Group: Can undergo hydrolysis to release the active carboxylic acid form, which may interact with enzymes or receptors.
Comparison with Similar Compounds
Methyl 3-(cyclohexylcarbamoyl)-5-nitrobenzoate: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Methyl 3-(cyclooctylcarbamoyl)-5-nitrobenzoate: Similar structure but with a cyclooctyl group.
Uniqueness:
- The cycloheptyl group in Methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate provides a unique steric and electronic environment, potentially leading to different reactivity and biological activity compared to its cyclohexyl and cyclooctyl analogs.
Biological Activity
Methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate is a compound derived from the nitrobenzoate family, which has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group and a cycloheptyl carbamoyl moiety, which contribute to its unique biological profile. The general structure can be represented as follows:
- Molecular Formula : C_{15}H_{18}N_{2}O_{4}
- Molecular Weight : 278.31 g/mol
Anticancer Properties
Recent studies have indicated that nitrobenzoate derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways, particularly those related to angiogenesis and metastasis .
- Case Study : A study on nitrobenzoate-derived compounds demonstrated their ability to inhibit the growth of vascular endothelial cells, suggesting potential applications in antiangiogenic therapy. This was evidenced by reduced expression of vascular markers and impaired endothelial cell migration in treated zebrafish embryos .
Antimicrobial Activity
Nitro compounds are well-documented for their antimicrobial properties. This compound may exhibit similar effects due to the presence of the nitro group, which has been linked to redox reactions that can lead to microbial cell death .
- Research Findings : A review highlighted that nitro compounds could serve as lead candidates for treating infections caused by Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis due to their ability to disrupt microbial cellular processes .
Anti-inflammatory Effects
The anti-inflammatory properties of nitrobenzoate derivatives are also noteworthy. Compounds in this class have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Angiogenesis : Similar compounds have been observed to disrupt VEGF/VEGFR2 signaling pathways, leading to decreased angiogenesis .
- Induction of Apoptosis : Nitro groups can initiate apoptotic pathways in cancer cells through oxidative stress mechanisms.
- Antimicrobial Action : The nitro group’s ability to undergo redox reactions contributes to its antimicrobial efficacy.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-23-16(20)12-8-11(9-14(10-12)18(21)22)15(19)17-13-6-4-2-3-5-7-13/h8-10,13H,2-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPUHPFGSYIOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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